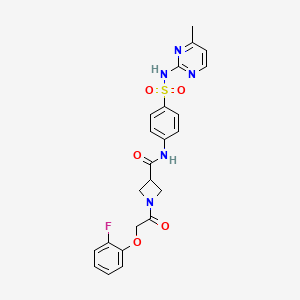
1-(2-(2-fluorophenoxy)acetyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-fluorophenoxy)acetyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22FN5O5S and its molecular weight is 499.52. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-fluorophenoxy)acetyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-fluorophenoxy)acetyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibition
Compounds with intricate molecular structures similar to the one mentioned often target specific kinases involved in cancer cell proliferation and survival. For instance, derivatives of pyrimidine have been synthesized and evaluated for their efficacy against various cancer cell lines, showing significant promise as kinase inhibitors. This indicates the potential for the compound to serve as a basis for developing new anticancer agents by inhibiting critical pathways involved in tumor growth and metastasis (Zhu et al., 2016).
Antimicrobial and Antitubercular Activities
Research on pyrimidine and thieno[2,3-d]pyrimidine derivatives has shown that these compounds possess significant antimicrobial and antitubercular properties. The synthesis of new derivatives can lead to potent agents against a range of pathogens, including resistant strains. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for designing more effective antimicrobial and antitubercular drugs (Chandrashekaraiah et al., 2014).
Anti-inflammatory Activity
Modifications and synthesis of new compounds based on the pyrimidine scaffold have also been explored for their potential anti-inflammatory activities. Through various synthetic routes, researchers have developed compounds that show promising results in preliminary evaluations, indicating the scope for further exploration in this area (Chiriapkin et al., 2021).
Antiprotozoal Agents
Compounds incorporating pyrimidine structures have been evaluated for their antiprotozoal activity, showing efficacy against various protozoan pathogens. This suggests the potential for the subject compound to be used in the development of new treatments for protozoal infections, contributing to the field of neglected tropical diseases (Ismail et al., 2004).
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O5S/c1-15-10-11-25-23(26-15)28-35(32,33)18-8-6-17(7-9-18)27-22(31)16-12-29(13-16)21(30)14-34-20-5-3-2-4-19(20)24/h2-11,16H,12-14H2,1H3,(H,27,31)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSJHDBPOLEVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenoxy)acetyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

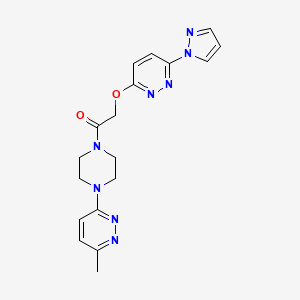
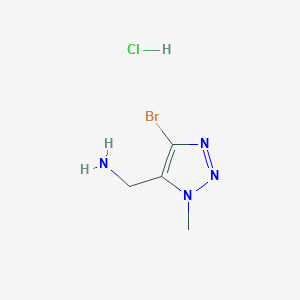
![N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2987726.png)
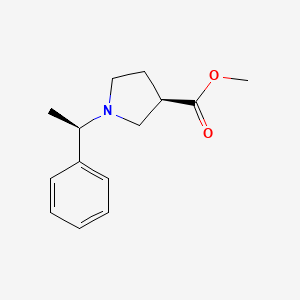

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)

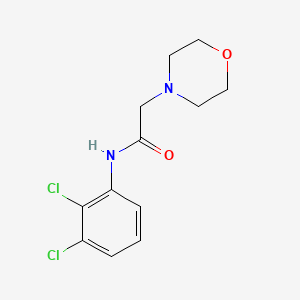
![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)
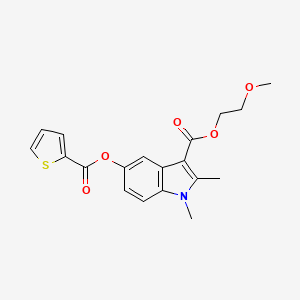
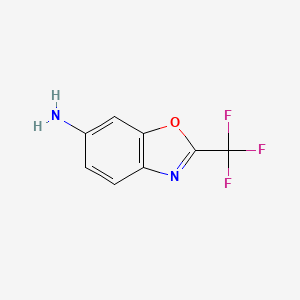
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)
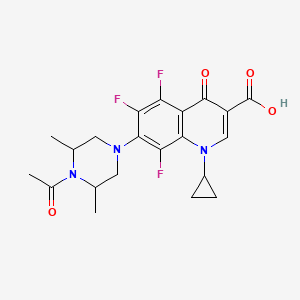
![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)